![molecular formula C20H27NO4 B8503209 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine](/img/structure/B8503209.png)
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine
Overview
Description
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with reducing agents to form the corresponding amine. One common method involves the reduction of 3,4-dimethoxyphenylacetonitrile using sodium borohydride (NaBH4) in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . Another approach involves the use of polyphosphoric acid (PPA) to facilitate the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The choice of reducing agents and catalysts, as well as reaction conditions, would be tailored to ensure efficient production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Halogenated or otherwise substituted phenethylamine derivatives.
Scientific Research Applications
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine involves its interaction with various molecular targets and pathways. As an analog of dopamine, it can interact with dopamine receptors and influence neurotransmitter activity . Additionally, it has been shown to exhibit monoamine oxidase inhibitory activity, which can affect the metabolism of neurotransmitters .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine (DMPEA): An analog of dopamine with similar structural features.
Mescaline: A naturally occurring compound with a similar phenethylamine backbone and additional methoxy group.
Homoveratrylamine: Another phenethylamine derivative with similar structural characteristics.
Uniqueness: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine is unique due to the presence of two 3,4-dimethoxyphenyl groups, which can enhance its biological activity and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C20H27NO4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine |
InChI |
InChI=1S/C20H27NO4/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4/h5-8,13-14,21H,9-12H2,1-4H3 |
InChI Key |
YSAXSWPDOFHENC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2',4',6'-trimethyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8503151.png)
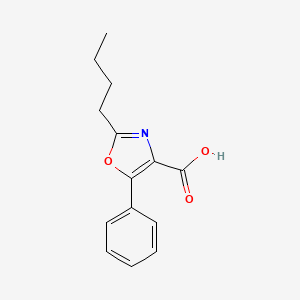
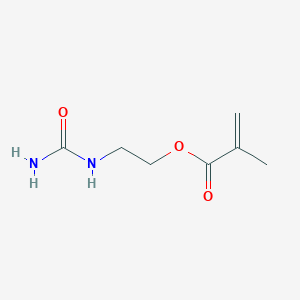
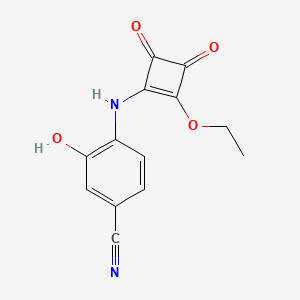
![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)
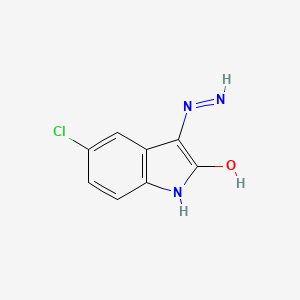
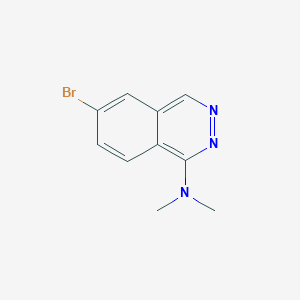
![[(1R,5R,6S)-6-(Aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid](/img/structure/B8503196.png)
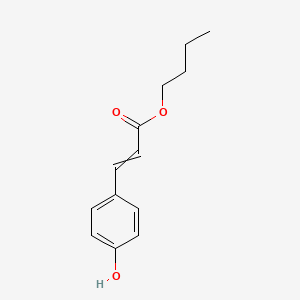
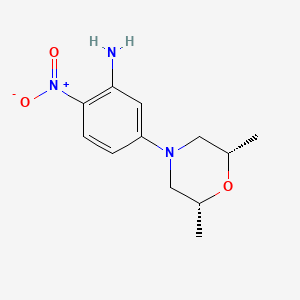

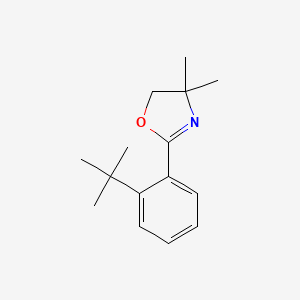
![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8503214.png)
![2-Ethyl-3-carboxy-benzo[b]thiophene](/img/structure/B8503222.png)
